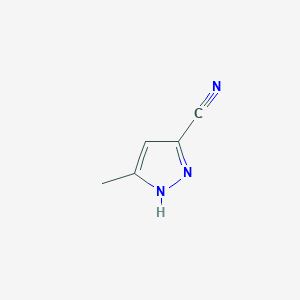

5-methyl-1H-pyrazole-3-carbonitrile

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. ekb.egekb.eg First described by Ludwig Knorr in 1883, this structural motif is integral to a vast array of compounds with significant applications across multiple scientific disciplines. ekb.eg Pyrazole derivatives are recognized for their wide spectrum of biological and pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. ekb.egresearchgate.net This has rendered them "privileged scaffolds" in medicinal chemistry and drug discovery. nih.gov

Beyond pharmaceuticals, pyrazoles are pivotal in agrochemistry, serving as active ingredients in insecticides and fungicides. ekb.egresearchgate.net Their utility also extends to materials science, where they are incorporated into dyes, fluorescent agents, liquid crystals, and organic light-emitting diodes. ekb.eg The versatility of the pyrazole ring, stemming from its aromatic nature, multiple substitution sites, and ability to engage in hydrogen bonding, makes it a valuable synthon for the construction of more complex molecular architectures. ekb.egresearchgate.net

Contextualization of Nitrile-Substituted Pyrazoles within Aza-Heterocyclic Chemistry

The introduction of a nitrile (-C≡N) group onto the pyrazole ring, as seen in 5-methyl-1H-pyrazole-3-carbonitrile, imparts distinct electronic properties that significantly influence the molecule's reactivity and utility. The cyano group is strongly electron-withdrawing, which polarizes the aromatic ring and can facilitate certain types of chemical reactions, such as nucleophilic attacks. vulcanchem.com

Nitrile-substituted pyrazoles are highly valuable intermediates in organic synthesis. The nitrile functional group serves as a versatile handle for chemical transformations, allowing for its conversion into other important moieties like amines, carboxylic acids, or tetrazoles. This synthetic flexibility makes cyanopyrazoles key building blocks for constructing more complex fused heterocyclic systems. For instance, aminopyrazole carbonitriles are extensively used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their diverse biological activities. ekb.egresearchgate.netnih.gov Research has shown that the conversion of a nitrile group on a heterocyclic scaffold to a tetrazole ring can significantly enhance biological efficacy, highlighting the strategic importance of the cyano-group in molecular design.

Overview of Research Trajectories for this compound

Direct and extensive research focusing specifically on this compound is not widely documented in publicly available literature. However, the research trajectories for closely related analogues are well-established and provide a clear context for its potential applications. The primary area of investigation for pyrazole carbonitriles is their use as synthetic intermediates for creating fused heterocyclic compounds with potential therapeutic value. mdpi.comresearchgate.net

For example, compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile are pivotal starting materials for synthesizing a variety of fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]quinazolines. ekb.egmdpi.com These resulting structures are often screened for a range of biological activities. The research focus, therefore, is less on the intrinsic properties of the initial pyrazole carbonitrile itself and more on its role as a versatile scaffold for building molecular diversity. Given its structure, this compound is a prime candidate for similar synthetic explorations, where the methyl and nitrile groups can be strategically utilized to develop novel, biologically active compounds.

Compound Properties

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| Molecular Formula | C₅H₅N₃ |

| Monoisotopic Mass | 107.04835 Da |

| SMILES | CC1=CC(=NN1)C#N |

| InChI | InChI=1S/C5H5N3/c1-4-2-5(3-6)8-7-4/h2H,1H3,(H,7,8) |

| InChIKey | XTBXUVDOFGVBLP-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Mentioned Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-2-5(3-6)8-7-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBXUVDOFGVBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653554 | |

| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38693-82-2 | |

| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Methyl 1h Pyrazole 3 Carbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 5-methyl-1H-pyrazole-3-carbonitrile is highly polarized, rendering the carbon atom electrophilic. libretexts.org This inherent electrophilicity is the basis for a variety of chemical transformations, including nucleophilic additions, hydrolysis, and reduction reactions.

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. libretexts.org A significant class of reactions involves the addition of organometallic reagents, such as Grignard reagents. This reaction pathway typically leads to the formation of an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org Another important transformation is the intramolecular nucleophilic addition, where a suitably positioned nucleophilic group within the same molecule can attack the cyano group, leading to the formation of new heterocyclic rings. For instance, the nucleophilic addition of an imino group to a cyano group has been reported in related pyrazole (B372694) systems, resulting in cyclization. ekb.eg

Hydrolysis and Amidation Transformations

The nitrile group can be converted into other valuable functional groups, such as amides and carboxylic acids, through hydrolysis. libretexts.org This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.org The reaction proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon heating. libretexts.org The conversion of a pyrazole carbonitrile to its corresponding carboxamide is a fundamental transformation. chemicalbook.com For example, the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid can be achieved from the corresponding nitrile precursor, implying a hydrolysis step. google.com

Conversely, amidation can also be achieved. While direct conversion from the nitrile is common, derivatization can also occur at other sites of a modified pyrazole structure. For instance, related aminopyrazoles can be acylated to form amides, such as 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com

Table 1: Hydrolysis and Amidation Reactions

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Heat | Carboxylate Salt |

This table presents generalized conditions for nitrile transformations.

Reduction Reactions for Aminomethyl Group Formation

The nitrile group can be readily reduced to a primary amine, specifically an aminomethyl group, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride transfer results in a dianion, which upon aqueous workup, yields the primary amine. libretexts.org The formation of derivatives like 1-Methyl-5-((methylamino)methyl)-1H-pyrazole-3-carbonitrile suggests that such reductions are viable pathways for creating aminomethyl-substituted pyrazoles. bldpharm.com

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The two nitrogen atoms within the ring also possess distinct reactivity, allowing for selective modifications. nih.gov

Electrophilic Substitution Reactions at Ring Carbons (e.g., C4-Position)

In the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.gov This regioselectivity is a well-documented characteristic of pyrazole chemistry. nih.govresearchgate.net Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at this site. For example, electrophilic substitution on a 5-hydroxy-3-methyl-1-(pyrimidin-4-yl)-1H-pyrazole occurs exclusively at the C4 position. researchgate.net The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a classic example of electrophilic aromatic substitution and has been applied to pyrazole systems. nih.gov

Table 2: Electrophilic Substitution at C4

| Reaction Type | Typical Reagent | Product |

|---|---|---|

| Bromination | Br₂ | 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile |

This table illustrates expected outcomes based on general pyrazole reactivity.

Reactions Involving Pyrazole Nitrogen Atoms (N1 and N2)

The two nitrogen atoms in the pyrazole ring exhibit different chemical behaviors. The N1 nitrogen is considered pyrrole-like and can be deprotonated to form an anion, which is a potent nucleophile. The N2 nitrogen is pyridine-like and is the more basic center. nih.gov These distinct properties allow for selective reactions at the nitrogen atoms, most commonly N-alkylation and N-acylation at the N1 position. The reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a reaction that proceeds through the involvement of the ring nitrogens. ekb.egmdpi.com Numerous examples demonstrate the derivatization at the N1 position, leading to compounds such as 1-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile bldpharm.com and 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile. nih.gov

Transformations of the Methyl Substituent

The methyl group at the C5 position of the pyrazole ring, while generally stable, can undergo several important transformations, rendering it a useful handle for further molecular elaboration. Although direct studies on this compound are limited, analogous reactions on similar pyrazole structures provide insight into potential synthetic pathways. Key transformations include oxidation to a formyl group and side-chain halogenation.

Formylation via Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comchemistrysteps.comorganic-chemistry.org While typically targeting the aromatic ring itself, it can also be used to functionalize activated methyl groups. For instance, related compounds such as 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the C4 position under Vilsmeier-Haack conditions (using phosphorus oxychloride and dimethylformamide). arkat-usa.org More pertinently, studies have shown that the methyl group of certain pyrazole derivatives can be converted to a carbaldehyde. This transformation likely proceeds via an intermediate that enhances the acidity and reactivity of the methyl protons, allowing for formylation. The resulting 5-formyl-1H-pyrazole-3-carbonitrile is a valuable intermediate, as the aldehyde functionality can participate in a wide range of subsequent reactions, such as condensations and reductive aminations.

Side-Chain Halogenation:

The methyl group on the pyrazole ring can also be functionalized through free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) are commonly used for the allylic and benzylic bromination of hydrocarbons. masterorganicchemistry.com This method is applicable to activated methyl groups on heterocyclic rings. The reaction is initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. This would convert the 5-methyl group into a 5-(bromomethyl) group, a reactive intermediate ripe for nucleophilic substitution reactions to introduce a variety of other functional groups.

The table below summarizes these potential transformations.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound (analogous) | 1. POCl₃, DMF2. H₂O | 5-Formyl-1H-pyrazole-3-carbonitrile | Formylation |

| This compound (analogous) | NBS, radical initiator (e.g., AIBN), CCl₄ | 5-(Bromomethyl)-1H-pyrazole-3-carbonitrile | Side-Chain Bromination |

Mechanistic Investigations of Key Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling the outcomes of derivatization reactions involving this compound and its derivatives. Two key reaction types are the formation of fused heterocyclic systems and the Vilsmeier-Haack formylation.

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation:

A primary derivatization pathway for pyrazoles involves the condensation of an aminopyrazole precursor with a 1,3-bielectrophilic reagent to form a fused pyrazolo[1,5-a]pyrimidine ring system. This is highly relevant as the nitrile group of this compound can be reduced to a primary amine, yielding 5-methyl-1H-pyrazol-3-amine.

The mechanism of this cyclocondensation has been a subject of considerable study. The aminopyrazole possesses two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic pyrrole-like nitrogen (N1). The reaction pathway is dictated by which of these centers initiates the attack on the electrophile.

Formation of the Vilsmeier Reagent: The reaction begins with the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comnrochemistry.com

Electrophilic Attack: The pyrazole, particularly if it has an electron-donating group like a methyl substituent, can act as a nucleophile. An electrophilic attack by the Vilsmeier reagent occurs. For an activated methyl group, this may proceed through an enamine-like intermediate formed from a tautomeric form of the pyrazole.

Intermediate Formation: The initial attack leads to the formation of a more complex iminium species attached to the pyrazole core.

Hydrolysis: Subsequent hydrolysis of this iminium intermediate during aqueous workup yields the final aldehyde product. chemistrysteps.comorganic-chemistry.org

This mechanism highlights the versatility of the Vilsmeier-Haack reaction, extending its utility beyond simple aromatic formylation to the functionalization of activated alkyl substituents on heterocyclic rings. nih.govijpcbs.com

Control of Regioselectivity and Stereoselectivity in Functionalization

The presence of multiple reactive sites in the pyrazole ring and its substituents makes the control of selectivity a critical aspect of its chemistry. In the context of this compound and its derivatives, regioselectivity is particularly important in cyclization reactions.

Control of Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis:

As discussed, the cyclization of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents can potentially yield two different regioisomers: pyrazolo[1,5-a]pyrimidines or the isomeric pyrazolo[3,4-b]pyridines. The outcome is determined by the initial site of nucleophilic attack.

Several factors have been identified to modulate this regioselectivity:

Inherent Nucleophilicity: The exocyclic amino group is generally considered to be more nucleophilic than the N1 ring nitrogen. In many cases, the reaction is initiated by the attack of the amino group on one of the electrophilic centers of the reaction partner. ekb.eg

Steric Hindrance: The steric environment around the nucleophilic centers can play a decisive role. Bulky substituents on the pyrazole ring or on the electrophile may hinder attack at one site, thereby favoring the alternative pathway.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, acid catalysis can protonate the ring nitrogen, potentially altering the relative nucleophilicity of the two sites. Microwave irradiation has also been reported to enhance regioselectivity in some multicomponent reactions.

Nature of the Electrophile: The structure of the 1,3-bielectrophilic partner is a key determinant. The relative reactivity of its two electrophilic centers will influence the initial point of attack and the subsequent cyclization pathway.

For example, in the reaction of 5-aminopyrazoles with enaminones, the reaction often proceeds regioselectively through the initial attack of the exocyclic amino group. In contrast, reactions involving other types of electrophiles might show different or mixed regioselectivity depending on a subtle balance of these controlling factors. The ability to predict and control this regioselectivity is essential for the targeted synthesis of specific fused heterocyclic systems.

| Factor | Influence on Regioselectivity |

| Nucleophilicity | The more nucleophilic exocyclic NH₂ group often initiates the reaction. |

| Steric Hindrance | Bulky groups can block one reaction site, directing the reaction to the other. |

| Reaction Conditions | pH, solvent, and temperature can alter the reactivity of the nucleophilic sites. |

| Electrophile Structure | The nature of the 1,3-bielectrophile can favor attack at a specific site. |

Stereoselectivity is less commonly a controlling factor in the primary derivatization reactions of this pyrazole core unless chiral centers are already present or are introduced as part of the reaction.

Application As a Versatile Building Block in Complex Organic Synthesis

Construction of Diverse Fused Heterocyclic Systems

The bifunctional nature of aminopyrazole derivatives derived from 5-methyl-1H-pyrazole-3-carbonitrile makes them ideal substrates for cyclocondensation reactions with various electrophilic partners. This reactivity is harnessed to forge new rings fused to the pyrazole (B372694) core, leading to a rich diversity of heterocyclic compounds.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, can be efficiently achieved using aminopyrazole precursors. nih.govnih.gov One notable method involves a multicomponent reaction where an aminopyrazole, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole, reacts with aromatic aldehydes and ethyl pyruvate. cardiff.ac.uk This reaction proceeds through a sequence of condensation, cyclization, and subsequent aromatization to yield highly substituted pyrazolo[3,4-b]pyridine frameworks. nih.gov

Another advanced approach for constructing these fused systems is through a cascade 6-endo-dig cyclization. nih.gov This method utilizes 5-aminopyrazoles and alkynyl aldehydes, with the reaction pathway being switchable depending on the catalyst used (e.g., silver, iodine, or N-Bromosuccinimide), allowing for the synthesis of either halogenated or non-halogenated pyrazolo[3,4-b]pyridines with high regioselectivity. nih.gov The reaction is tolerant of a wide range of functional groups, showcasing its versatility. nih.gov

The general reaction scheme for the synthesis of pyrazolo[3,4-b]pyridines is depicted below:

Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis A common synthetic route involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine (B92270) ring.

Pyrazolo[1,5-a]pyrimidines are a particularly important class of fused heterocycles, with many derivatives exhibiting a range of biological activities. nih.govrsc.org The most prevalent synthetic strategy involves the cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile derivatives with 1,3-bielectrophilic compounds. nih.govmdpi.com These electrophiles can include β-dicarbonyl compounds, enaminones, and β-ketonitriles. nih.govmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of these scaffolds. For instance, the reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles under solvent-free microwave irradiation leads regioselectively to the formation of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. mdpi.comresearchgate.net The regiochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the substituents on the reactants. mdpi.com

Below is a table summarizing the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from aminopyrazole precursors.

| Precursor (Aminopyrazole) | Reagent | Product | Yield (%) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one | 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one | 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 86 | mdpi.com |

| 3-Aminopyrazole-4-carbonitrile | 3-Dimethylamino-1-(4-pyridyl)-2-propen-1-one | 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | prepchem.com |

This table illustrates the versatility of aminopyrazole carbonitriles in reacting with various propenone derivatives to yield substituted pyrazolo[1,5-a]pyrimidines.

The synthetic utility of this compound derivatives extends beyond the formation of bicyclic systems. The resulting fused products can serve as intermediates for the construction of even more complex polyheterocyclic architectures. For example, a synthesized 2-amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile can be further reacted with aryldiazonium chlorides. ekb.eg This subsequent reaction leads to the formation of novel pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives, demonstrating a pathway to intricate, multi-ring systems. ekb.eg

Furthermore, research has shown the synthesis of other fused systems such as dipyrazolo[1,5-c:4',3'-e]pyrimidines and pyrazolo[5,1-b]quinazolines, highlighting the broad applicability of pyrazole-based building blocks in generating diverse heterocyclic libraries. journalijar.com

Utilization in Combinatorial Chemistry and Compound Library Generation

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry and is highly suitable for combinatorial library design due to its synthetic accessibility and the ease with which diverse substituents can be introduced. rsc.orgmdpi.com Liquid-phase parallel synthesis has been successfully employed to generate large libraries of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

A typical combinatorial approach involves a few key steps:

Scaffold Assembly: Condensation of 5-aminopyrazole derivatives with appropriate partners, such as trifluoromethyl-β-diketones, to construct the core pyrazolo[1,5-a]pyrimidine ring system. nih.gov

Diversification: The resulting scaffold, often containing reactive handles like carboxyl groups, is then subjected to a series of parallel reactions. For example, solution-phase acylation with a diverse set of amines can be used to create a large library of carboxamides. nih.gov

Further Modification: Subsequent reactions, such as reduction of the amide carbonyls, can further increase the structural diversity of the compound library. nih.gov

This high-throughput synthetic methodology allows for the rapid generation of thousands of distinct compounds on a milligram scale, which can then be screened for biological activity. nih.govacs.org

Precursor in the Synthesis of Advanced Organic Materials and Ligands

The unique electronic and structural properties of heterocycles derived from this compound make them valuable precursors for advanced organic materials and specialized ligands. The pyrazolo[1,5-a]pyrimidine system, for instance, is not only of interest in medicinal chemistry but also in materials science due to its significant photophysical properties. mdpi.com

Furthermore, pyrazolo[3,4-b]pyridines have been extensively used as core structures in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. nih.govrsc.org By employing strategies like scaffold hopping, researchers can design and synthesize novel derivatives with potent and selective inhibitory activity against specific kinases. rsc.org

The functionalization of these pyrazole-fused systems often involves modern synthetic techniques such as palladium-catalyzed cross-coupling reactions. rsc.org These methods enable the introduction of a wide variety of functional groups, which not only modulates the biological or material properties of the molecule but also allows for their use as ligands in coordination chemistry. The ability to fine-tune the electronic and steric properties of these molecules makes them attractive candidates for the development of novel catalysts and functional materials.

Computational Chemistry and Advanced Spectroscopic Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com DFT offers a balance between computational cost and accuracy, making it a preferred method for analyzing organic molecules. eurasianjournals.com These calculations provide detailed information about molecular structure, bonding, and electronic properties. eurasianjournals.com

Key electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the chemical reactivity of molecules. mdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as less energy is required for electron transition. mdpi.com For 5-methyl-1H-pyrazole-3-carbonitrile, the electron-donating methyl group and the electron-withdrawing nitrile group significantly influence the electron density distribution and orbital energies of the pyrazole ring.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electron density distribution. mdpi.com Red-colored regions indicate electron-rich areas susceptible to electrophilic attack, while blue regions denote electron-poor areas prone to nucleophilic attack. mdpi.com In pyrazoles, the sp²-hybridized pyridine-like nitrogen atom is typically an electron-rich site. nih.gov

Local reactivity descriptors, such as Fukui functions, are also calculated to predict the specific sites of interaction for electrophilic, nucleophilic, and radical attacks. mdpi.comresearchgate.netnih.gov These indices help in understanding the regioselectivity observed in reactions involving pyrazole derivatives. researchgate.netnih.gov

| Fukui Indices (f k +, f k -) | Indicate the propensity of a specific atomic site to accept or donate electrons. | Predicts regioselectivity of chemical reactions. mdpi.com |

Theoretical Studies on Tautomeric Equilibria and Conformational Analysis of Pyrazole Derivatives

N-unsubstituted pyrazoles, such as this compound, can exist in two annular tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov This prototropic tautomerism is a critical aspect of their chemistry, as the presence of multiple tautomers can affect their reactivity and biological interactions. nih.govnih.gov

Theoretical calculations are extensively used to investigate the tautomeric preferences of pyrazole derivatives. nih.govresearchgate.net Studies have shown that the relative stability of the tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.govresearchgate.net

Electron-donating groups (like the methyl group) tend to favor the tautomer where the substituent is at the C3 position. nih.govmdpi.com

Electron-withdrawing groups (like the nitrile group) stabilize the tautomer where they are at the C5 position. nih.govmdpi.com The preferred tautomer generally has the nitrogen atom with a lone pair closer to the more electron-withdrawing substituent. nih.gov

For this compound, this creates a competing effect between the methyl and nitrile groups, and the predominant tautomer would be determined by a delicate balance of these electronic influences. DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to determine the energy differences between the tautomers and predict their equilibrium ratios in various phases (gas and solution). nih.govmdpi.com The presence of solvent molecules, particularly water, can lower the energy barrier for the interconversion between tautomers by forming hydrogen bonds. nih.gov

Conformational analysis, the study of energetics between different spatial arrangements (rotamers), is also important, primarily for the substituents attached to the pyrazole ring. lumenlearning.com While the pyrazole ring itself is largely planar and aromatic, the orientation of its substituents can be investigated computationally to find the most stable conformations. nih.gov

Table 2: Factors Influencing Tautomeric Stability in Pyrazole Derivatives

| Factor | Influence on Tautomeric Equilibrium | Computational Method |

|---|---|---|

| Substituent Electronic Effects | Electron-donating groups stabilize the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.govnih.govmdpi.com | DFT, MP2 nih.govresearchgate.net |

| Solvent Effects | Polar solvents and hydrogen bonding can alter the energy balance and lower the interconversion barrier between tautomers. nih.gov | Solvation models (e.g., PCM), explicit solvent molecules in calculations. nih.gov |

| Intramolecular Hydrogen Bonding | Can stabilize a specific, otherwise less favored, tautomer. nih.gov | Geometry optimization and energy calculations. |

In Silico Modeling for Reaction Pathway Elucidation and Mechanistic Insights

In silico modeling provides powerful tools to elucidate complex reaction mechanisms, map potential energy surfaces, and identify transition states and intermediates. nih.gov For pyrazole synthesis and functionalization, computational studies can predict the most likely reaction pathways and explain observed regioselectivity. researchgate.netmdpi.com

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the correct reactants and products, thereby validating the proposed mechanism. researchgate.netnih.gov This approach has been successfully applied to study reactions like the N-alkylation of pyrazoles, confirming that the reaction proceeds via an SN2 mechanism and identifying the most nucleophilic nitrogen atom. researchgate.netnih.gov

Computational studies have also been used to investigate the multi-component synthesis of pyrazoles. nih.gov By calculating the free energies of intermediates and the energy barriers of transition states, researchers can understand why a particular reaction pathway is favored over others. nih.gov These mechanistic insights are crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Table 3: Computational Methods for Reaction Mechanism Elucidation

| Computational Technique | Purpose | Information Gained |

|---|---|---|

| Transition State (TS) Search | To locate the highest energy point along the reaction coordinate. | Activation energy, geometry of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | To map the reaction pathway from the transition state to reactants and products. | Confirmation of the reaction mechanism and connectivity of stationary points. researchgate.netnih.gov |

| Kinetic Studies | To simulate reaction rates and compare with experimental data. | Validation of the proposed mechanism. mdpi.com |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of molecules over time. | Understanding of solvent effects and conformational changes during a reaction. nih.gov |

Application of Advanced Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives

The definitive structural characterization of novel pyrazole derivatives relies on a combination of advanced spectroscopic techniques, often supported by theoretical calculations. rsc.orgnih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR provides information on the number and environment of protons. For pyrazole derivatives, the chemical shift of the N-H proton can be indicative of the tautomeric form and intermolecular interactions. nih.gov

¹³C NMR is particularly useful for distinguishing between tautomers. The chemical shifts of the C3 and C5 carbons are sensitive to the location of the N-H proton. nih.gov In cases of rapid tautomeric interconversion on the NMR timescale, the signals for C3 and C5 may appear broadened or as an average signal. nih.gov

Infrared (IR) Spectroscopy is used to identify characteristic functional groups. nih.gov For this compound, key vibrational bands would include the C≡N stretch of the nitrile group and the N-H stretch of the pyrazole ring. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

X-ray Crystallography offers unambiguous structural determination in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. nih.govtandfonline.commdpi.com This technique is invaluable for definitively establishing the predominant tautomeric form in the crystal lattice. nih.gov

Often, experimental spectroscopic data is compared with data computed using DFT methods. rsc.orgtandfonline.com This combined approach allows for a more confident assignment of signals and a deeper understanding of the molecular structure. rsc.org

Table 4: Spectroscopic Data for Characterization of Pyrazole Derivatives

| Technique | Information Provided | Example Application for Pyrazole Derivatives |

|---|---|---|

| ¹H NMR | Chemical environment of protons. | Distinguishing between regioisomers; observing N-H proton signals. nih.gov |

| ¹³C NMR | Chemical environment of carbon atoms. | Differentiating C3 and C5 carbons to identify the major tautomer. nih.gov |

| IR Spectroscopy | Presence of functional groups. | Identification of C≡N, N-H, and C=N stretching vibrations. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation. | Confirmation of molecular formula. nih.gov |

| X-ray Crystallography | Solid-state molecular structure and packing. | Unambiguous determination of tautomeric form and intermolecular interactions. tandfonline.com |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Implications of Pyrazole Carbonitrile Derivatives

Design and Synthesis of Bioactive Pyrazole-Carbonitrile Analogs

The synthesis of bioactive pyrazole-carbonitrile analogs often involves multicomponent reactions (MCRs), which offer efficiency and structural diversity. mdpi.comnih.gov A common method for creating substituted pyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303). mdpi.comnih.gov

The strategic placement of various substituents on the pyrazole-carbonitrile core is crucial for tuning the biological activity. The design of these analogs often focuses on creating molecules that can effectively interact with specific biological targets. For example, in the development of anticancer agents, different bioactive pharmacophores can be incorporated into the pyrazole (B372694) structure to enhance their efficacy. researchgate.net

A variety of synthetic protocols have been developed to generate libraries of pyrazole-carbonitrile derivatives for biological screening. These methods include conventional heating, microwave irradiation, and the use of green catalysts to promote environmentally friendly synthesis. nih.govresearchgate.net The choice of synthetic route can influence the yield and purity of the final products. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies of Pyrazole-Based Compounds

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. ijpbs.com This method is instrumental in understanding the ligand-protein interactions that govern the biological activity of pyrazole-based compounds. researchgate.netalrasheedcol.edu.iq By visualizing the binding mode, researchers can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-protein complex.

For instance, docking studies have been employed to investigate the interaction of pyrazole derivatives with various enzymes, including those involved in cancer and microbial infections. researchgate.netresearchgate.net The results of these studies can reveal which functional groups on the pyrazole ring are essential for binding and which can be modified to improve potency and selectivity. This information is invaluable for the rational design of new and more effective drug candidates. nih.gov

The accuracy of molecular docking simulations is often validated by comparing the predicted binding modes with experimental data from techniques like X-ray crystallography. The insights gained from these studies guide the optimization of lead compounds by suggesting specific structural modifications to enhance their interaction with the target protein. ijpbs.com

Pharmacophore Development and Lead Optimization Strategies for Pyrazole Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. youtube.com Pharmacophore modeling is a crucial step in drug discovery, helping to identify the essential steric and electronic features required for a molecule to exert a specific biological effect. For pyrazole derivatives, this involves identifying the key functional groups and their spatial arrangement that are responsible for their activity. researchgate.net

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits. This approach, coupled with structure-activity relationship (SAR) studies, guides the process of lead optimization. acs.org Lead optimization involves systematically modifying the structure of a promising compound to improve its pharmacological and pharmacokinetic properties, such as potency, selectivity, and metabolic stability. acs.orgnih.gov

Strategies for lead optimization of pyrazole derivatives often focus on modifying substituents at various positions of the pyrazole ring. acs.org For example, introducing different aryl or alkyl groups can modulate the compound's lipophilicity, solubility, and binding affinity. acs.org The goal is to enhance the desired therapeutic effects while minimizing off-target activities and potential toxicity. acs.org

Applications in Agrochemical and Material Science Research Derived from Pyrazole-Carbonitrile Frameworks

The versatile nature of the pyrazole-carbonitrile framework extends beyond medicinal chemistry into agrochemical and material science research. In agriculture, pyrazole derivatives have been developed as potent herbicides, fungicides, and insecticides. jetir.orgroyal-chem.comresearchgate.net For example, certain pyrazole-carboxamide derivatives have shown significant efficacy in controlling plant pathogens. scielo.br The ability to systematically modify the pyrazole core allows for the development of agrochemicals with improved efficacy and reduced environmental impact. scielo.br

In the field of material science, pyrazole-based compounds are utilized for their unique optical and electronic properties. jetir.org They can be designed to act as fluorescent dyes and labels for various applications, including biological imaging and sensor development. jetir.org Furthermore, some pyrazole derivatives have been investigated as corrosion inhibitors for metals. jetir.org The adaptability of the pyrazole structure allows for the creation of novel materials with tailored properties for a wide range of technological applications. royal-chem.com

Future Perspectives and Emerging Research Directions for 5 Methyl 1h Pyrazole 3 Carbonitrile

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, including 5-methyl-1H-pyrazole-3-carbonitrile and its analogs, is an area of continuous innovation. Researchers are increasingly focusing on the development of green and efficient synthetic protocols.

Recent advancements include the use of novel catalysts and reaction media to improve yield, reduce reaction times, and minimize environmental impact. For instance, a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has been successfully employed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives through a three-component, one-pot reaction. nih.gov This method offers advantages such as eco-friendliness, mild reaction conditions, and excellent yields. nih.gov Another green approach involves the use of sodium chloride in aqueous media as a catalyst for the synthesis of pyrazole-4-carbonitrile derivatives, which is both environmentally benign and cost-effective. researchgate.net

Furthermore, multicomponent reactions (MCRs) are gaining prominence for the synthesis of complex pyrazole-containing scaffolds. mdpi.com These reactions, often catalyzed by sustainable materials like nano-thin films (Ag/TiO2) or nanocatalysts (copper ferrite), allow for the construction of diverse molecular architectures in a single step. nih.gov The use of deep eutectic solvents (DES) as a biocompatible and catalyst-free medium also represents a significant step towards more sustainable chemical processes. researchgate.net

Future efforts will likely concentrate on:

The design of even more efficient and recyclable catalysts.

The expansion of the substrate scope for MCRs to generate greater molecular diversity.

The development of enantioselective synthetic methods to access chiral pyrazole derivatives.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its traditional role as a building block, researchers are exploring the unconventional reactivity of the this compound core. The nitrile and pyrazole functionalities offer multiple sites for chemical modification, opening doors to novel transformations.

For example, the nitrile group can undergo nucleophilic substitution or hydrolysis to yield a variety of derivatives. smolecule.com The pyrazole ring itself can participate in various cycloaddition and condensation reactions. ekb.egmdpi.com Recent studies have demonstrated the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various electrophiles to produce a diverse range of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines. ekb.egmdpi.comekb.egresearchgate.net

Future research is expected to delve into:

The activation of C-H bonds on the pyrazole ring for direct functionalization.

The use of photoredox catalysis to enable novel radical-mediated transformations.

The investigation of the pyrazole ring as a directing group in transition-metal-catalyzed reactions.

Integration with Flow Chemistry and Automated Synthetic Platforms

The principles of flow chemistry and automated synthesis are beginning to be applied to the synthesis of pyrazole derivatives, offering significant advantages in terms of reaction control, scalability, and safety. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in flow reactors can lead to improved yields and purities.

While specific examples for this compound are still emerging, the broader field of heterocyclic synthesis is rapidly adopting these technologies. The continuous nature of flow synthesis allows for the rapid optimization of reaction conditions and the on-demand production of compounds.

Future directions in this area will likely involve:

The development of robust and scalable flow-based syntheses for this compound and its derivatives.

The integration of in-line purification and analysis techniques for real-time reaction monitoring and product isolation.

The use of automated platforms for the high-throughput synthesis and screening of pyrazole libraries for drug discovery and materials science applications.

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique structural and electronic properties of the pyrazole-carbonitrile scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: Pyrazole derivatives are being investigated as chemical probes to study biological processes. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them valuable tools for understanding cellular pathways. smolecule.com For instance, pyrazole derivatives have been studied as potential inhibitors of various enzymes. nih.gov

Advanced Materials Science: The nitrogen-rich pyrazole ring and the polar nitrile group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). vulcanchem.com These materials have potential applications in gas storage, catalysis, and sensing. vulcanchem.com The incorporation of the pyrazole-carbonitrile motif into organic electronic materials is another area of growing interest.

Future research will likely focus on:

The design and synthesis of fluorescently labeled pyrazole-carbonitrile probes for bioimaging applications.

The development of pyrazole-based MOFs with tailored porosity and functionality.

The exploration of pyrazole-carbonitrile derivatives as components of organic light-emitting diodes (OLEDs) and other electronic devices.

Computational Design and Predictive Modeling in Pyrazole-Carbonitrile Chemistry

Computational methods are playing an increasingly vital role in accelerating the discovery and development of new pyrazole-based compounds. Quantitative Structure-Activity Relationship (QSAR) studies are being used to correlate the structural features of pyrazole derivatives with their biological activities, enabling the design of more potent and selective compounds. nih.gov

Molecular docking simulations are employed to predict the binding modes of pyrazole derivatives with their biological targets, providing insights into the mechanism of action and guiding the design of new inhibitors. nih.govmdpi.com Furthermore, physics-based computational models, such as Free Energy Perturbation (FEP), are being used to accurately predict the effects of mutations on protein stability and binding affinity, which is crucial for the optimization of biologic drugs. youtube.com

Future directions in computational chemistry for pyrazole-carbonitriles include:

The development of more accurate and predictive QSAR models using machine learning and artificial intelligence.

The use of molecular dynamics simulations to study the dynamic behavior of pyrazole derivatives in complex biological environments.

The application of quantum mechanical calculations to understand the electronic properties and reactivity of the pyrazole-carbonitrile scaffold in greater detail.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-methyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized?

- Answer : A common approach involves nucleophilic substitution or cyclization reactions using precursors like triazenylpyrazoles. For example, 5-azido-1H-pyrazole-4-carbonitrile derivatives can be synthesized by reacting triazenylpyrazole precursors with azido(trimethyl)silane under acidic conditions (e.g., trifluoroacetic acid) at 50°C, followed by purification via flash chromatography with cyclohexane/ethyl acetate gradients . Reaction optimization should consider temperature, solvent polarity, and stoichiometry to minimize side products. Isomer ratios in pyrazole derivatives may also depend on substituent effects at the 4-position, as observed in related compounds .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ ~8.55 ppm for pyrazole ring protons) and nitrile carbon signals (δ ~112 ppm) .

- IR Spectroscopy : Characteristic peaks for nitrile (C≡N) stretches appear at ~2242 cm⁻¹ and NH stretches at ~3274 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M]+ at m/z 134.0335 for related pyrazole-carbonitriles) .

Q. What safety precautions are critical when handling nitrile-containing pyrazole derivatives?

- Answer : Nitriles like this compound require handling in a fume hood due to potential toxicity. Use personal protective equipment (PPE), avoid inhalation, and store in cool, dry conditions. Emergency procedures should include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound derivatives?

- Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial coordinates from X-ray diffraction data.

- Applying restraints for bond lengths/angles and refining anisotropic displacement parameters.

- Validating results using R factors (target <0.05) and data-to-parameter ratios (>15:1) . For example, a related pyrazole-carbonitrile (5-amino-3-anilino-1H-pyrazole-4-carbonitrile) achieved R = 0.033 using SHELXL .

Q. How can researchers resolve contradictions in isomer ratios during pyrazole synthesis?

- Answer : Isomer distribution (e.g., 1H vs. 3H pyrazole tautomers) depends on substituent electronic effects. For instance, electron-withdrawing groups at the 4-position favor specific tautomers. Systematic variation of substituents, combined with DFT calculations to predict tautomeric stability, can clarify discrepancies .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For nitrile-containing pyrazoles, the nitrile group’s electron-withdrawing nature may activate adjacent positions for nucleophilic attack. Solvent effects and transition-state modeling further refine predictions .

Q. How can high-throughput crystallography pipelines improve structural analysis of pyrazole derivatives?

- Answer : Automated pipelines using SHELXC/D/E enable rapid phase determination and model building for large datasets. For example, high-resolution synchrotron data can be processed with SHELXPRO, reducing refinement time while maintaining accuracy (e.g., achieving mean C–C bond accuracy of 0.002 Å) .

Methodological Notes

- Data Validation : Always cross-validate spectroscopic and crystallographic data with computational models to ensure consistency.

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate batch-to-batch variability.

- Ethical Citation : Cite SHELX software and relevant crystallographic data when publishing structural studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.